2-amino-N,4-dimethoxy-N-methylbenzamide
Overview
Description
2-amino-N,4-dimethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization
2-Amino-N,4-dimethoxy-N-methylbenzamide is involved in various synthesis and characterization studies. For example, it's used in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, showcasing its utility in creating compounds with N,O-bidentate directing groups suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
2. Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound, like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, have been synthesized and evaluated for their antiulcer activities, demonstrating the compound's potential in developing new therapeutic agents (T. Hosokami et al., 1992).
3. Cardiovascular Research
The compound's derivatives, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide (DQ-2511), have been investigated for cardiovascular properties, revealing effects like increasing celiac and mesenteric arterial blood flow (M. Hirohashi et al., 1993).
4. Materials Science
In materials science, this compound derivatives are employed in the synthesis of novel aromatic polyimides, highlighting the compound's role in the development of new materials with potential applications in various industries (M. Butt et al., 2005).
5. Anticonvulsant Research
Derivatives like 4-aminobenzamides of simple primary and secondary amines, related to this compound, have been tested for anticonvulsant effects, contributing to the understanding and development of new treatments for seizures (C. Clark et al., 1984).
Properties
IUPAC Name |
2-amino-N,4-dimethoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(15-3)10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBWPJRGAVYPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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